2-((1,3,4-Thiadiazol-2-yl)thio)-1-(3-bromothiophen-2-yl)ethan-1-one
Description
This compound belongs to the class of thiadiazole-containing heterocycles, characterized by a 1,3,4-thiadiazole core linked via a thioether moiety to a 3-bromothiophen-2-yl-acetyl group. Its synthesis typically involves chalcone-like reactions or nucleophilic substitutions, as evidenced by protocols for analogous thiadiazole derivatives .
Properties
Molecular Formula |
C8H5BrN2OS3 |
|---|---|
Molecular Weight |
321.2 g/mol |
IUPAC Name |
1-(3-bromothiophen-2-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone |
InChI |
InChI=1S/C8H5BrN2OS3/c9-5-1-2-13-7(5)6(12)3-14-8-11-10-4-15-8/h1-2,4H,3H2 |
InChI Key |
IOWBGHMLRLIWDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Br)C(=O)CSC2=NN=CS2 |
Origin of Product |
United States |
Biological Activity
The compound 2-((1,3,4-thiadiazol-2-yl)thio)-1-(3-bromothiophen-2-yl)ethan-1-one is a derivative of the 1,3,4-thiadiazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.
Chemical Structure and Properties
The compound features a thiadiazole ring and a bromothiophene moiety, which contribute to its biological potential. The presence of sulfur and nitrogen in the thiadiazole ring enhances its ability to interact with biological targets.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that compounds similar to this compound demonstrate inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell walls or inhibiting essential enzymes .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 18 |
| Compound C | Klebsiella pneumoniae | 20 |
Anticancer Activity
Thiadiazole derivatives have also been evaluated for their anticancer properties. For example:
- Cell Line Studies : The compound has shown cytotoxic effects against human cancer cell lines such as HepG-2 (liver cancer) and A549 (lung cancer). The IC50 values for these activities were reported as follows:
| Cell Line | IC50 Value (µM) |
|---|---|
| HepG-2 | 4.37 ± 0.7 |
| A549 | 8.03 ± 0.5 |
These results suggest that the compound could serve as a lead for developing new anticancer agents .
Anti-inflammatory Activity
The anti-inflammatory potential of thiadiazole derivatives has also been documented. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory processes .
The biological activity of this compound can be attributed to:
- Hydrogen Bonding : The thiadiazole ring can form hydrogen bonds with target proteins.
- Electron Donation : The electron-rich nature of the thiadiazole enhances binding affinity to various biological targets.
- Structural Modifications : Variations in substituents on the thiadiazole and thiophene rings can modulate activity and selectivity against different targets.
Case Studies
Several studies have investigated the biological activities of similar compounds:
- Antimicrobial Study : A series of thiadiazole derivatives were synthesized and tested for antibacterial activity against Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics .
- Anticancer Research : A study evaluated the cytotoxicity of various thiadiazole derivatives against multiple cancer cell lines, revealing significant activity linked to structural features such as halogen substitutions .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The bromine atom on the thiophene ring undergoes nucleophilic substitution with amines, alkoxides, or thiols. For example:
-
Ammonolysis : Reaction with ammonia yields 2-((1,3,4-thiadiazol-2-yl)thio)-1-(3-aminothiophen-2-yl)ethan-1-one (reported in analogous bromothiophene derivatives) .
-
Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids produces biaryl derivatives, expanding π-conjugation for materials science applications .
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Ammonolysis | NH₃, ethanol, reflux | 3-Amino-thiophene derivative |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl-functionalized thiophene |
Reactivity of the Thiadiazole-Thioether Moiety
The thiadiazole ring participates in electrophilic substitution, while the thioether linkage (-S-) is prone to oxidation:
-
Oxidation : Treatment with H₂O₂ or mCPBA oxidizes the thioether to sulfoxide or sulfone derivatives, altering electronic properties .
-
Acylation : Reaction with acyl chlorides modifies the thiadiazole amino group (if present), forming amide derivatives with enhanced bioactivity .
| Reaction | Conditions | Outcome |
|---|---|---|
| Thioether Oxidation | H₂O₂ (30%), CH₃COOH, RT | Sulfoxide/Sulfone derivatives |
| Thiadiazole Acylation | Acetyl chloride, triethylamine, dioxane | N-acetylated thiadiazole analog |
Redox Reactions
The ethanone carbonyl group can undergo reduction using NaBH₄ or LiAlH₄ to form secondary alcohols. This modification impacts solubility and biological interactions :
Biological Interactions
While not a chemical reaction per se, the compound’s interaction with biological targets (e.g., enzymes) involves covalent or non-covalent binding. The thiadiazole ring inhibits kinases, while the bromothiophene moiety disrupts microbial DNA synthesis .
Key Research Findings
-
The bromine atom’s position on the thiophene ring significantly influences regioselectivity in substitution reactions .
-
Thioether oxidation to sulfone derivatives enhances thermal stability, as observed in related thiadiazole-thioether systems .
-
Acylation of the thiadiazole ring improves antimicrobial activity in analogs, with MIC values comparable to standard drugs like streptomycin .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiadiazole Moieties
- 1-(4-Chlorophenyl)-2-((5-((4-chlorophenyl)amino)-1,3,4-thiadiazol-2-yl)thio)ethan-1-one (3g) Structure: Substituted with 4-chlorophenyl groups on both the ethanone and thiadiazole rings. Activity: Exhibited potent antifungal activity (MIC = 8 µg/mL against Candida albicans), attributed to ergosterol biosynthesis inhibition . Molecular Weight: 396.1 g/mol (vs. 335.26 g/mol for the target compound ).
- 2-((5-((5-(3,5-Dinitrophenyl)-1,3,4-thiadiazol-2-yl)amino)-1,3,4-thiadiazol-2-yl)thio)-1-phenylethan-1-one (6) Structure: Features dual thiadiazole cores and a 3,5-dinitrophenyl substituent. Synthesis: Prepared via refluxing with phenacyl bromide, yielding enhanced electrophilicity for nucleophilic targeting .
Oxadiazole-Thiadiazole Hybrids
- 2-[[5-[2-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]ethyl]-1,3,4-oxadiazol-2-yl]thio]-1-substituted ethan-1-one derivatives (6a–6s) Activity: Compounds 6e, 6k, and 6r showed antifungal efficacy comparable to ketoconazole (MIC = 2–4 µg/mL). Mechanistic studies linked activity to ergosterol biosynthesis disruption . Structural Advantage: The oxadiazole-thiadiazole hybrid framework improves metabolic stability compared to pure thiadiazole derivatives .
Bromothiophene-Containing Analogues
- 2-(3-Bromothiophen-2-yl)-1-(furan-2-yl)ethan-1-one
- 1-(5-Bromothiophen-2-yl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethan-1-one Key Difference: Positional isomerism (5-bromo vs.
Benzothiazole Derivatives
- 2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one
- 2-(1,3-Benzothiazol-2-yl)-1-(2-bromo-5-methoxyphenyl)ethan-1-one
Research Findings and Mechanistic Insights
Antimicrobial and Antiviral Activity
- Thiadiazole derivatives with bromothiophene groups show broad-spectrum antimicrobial activity, with MIC values ranging from 8–32 µg/mL against bacterial and fungal pathogens .
- Computational docking studies suggest that the thiadiazole-thio moiety binds to the catalytic site of TMPRSS2, a key protease in SARS-CoV-2 entry .
Antifungal Activity and Ergosterol Targeting
- Compounds like 3g and 6k disrupt ergosterol biosynthesis, a mechanism validated via ergosterol quantification assays and molecular docking .
Cytotoxicity and Anticancer Potential
- Oxadiazole-thiadiazole hybrids (e.g., 4a–g) exhibit cytotoxicity against cancer cells, with activity proportional to electron-withdrawing substituents (e.g., nitro groups) .
Tabulated Comparison of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
